L-beta-Homoalanine hydrochloride

Chiral purity Optical rotation Enantioselective synthesis

Peptide probes face rapid proteolytic degradation, confounding SAR studies. L-beta-Homoalanine HCl (CAS 58610-41-6) is a chiral β-amino acid building block whose extended backbone blocks protease access to the scissile bond while preserving target binding. • (S)-Enantiomer, verified optical rotation (+21.2° to +22°): batch-to-batch consistency. • Protease-resistant: documented stability vs. serine/cysteine proteases; validated MHC class I binding. • Minimal methyl side chain: no steric interference. • ≥98% purity; cGMP-ready; bench to bulk scale.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 58610-41-6
Cat. No. B555407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-beta-Homoalanine hydrochloride
CAS58610-41-6
SynonymsBoc-Val-OMe; 58561-04-9; Boc-L-valinemethylester; (S)-Methyl2-((tert-butoxycarbonyl)amino)-3-methylbutanoate; N-(tert-Butoxycarbonyl)-L-valinemethylester; BOCVALINEMETHYLESTER; 466468_ALDRICH; SCHEMBL1505521; CTK6I6424; MolPort-003-933-895; XCJLIYKAMLUDGN-QMMMGPOBSA-N; ZINC2567663; 8683AB; MFCD00190792; AKOS008227297; AM82376; CS19172; EBD2224548; AJ-41442; AK-49950; KB-48375; SC-09991; N-(tert-Butoxycarbonyl)valinemethylester; AB0109007; TC-165954
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
InChIKeyUHYVVUABAWKTJJ-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-beta-Homoalanine Hydrochloride: Chiral Building Block


L-beta-Homoalanine hydrochloride (CAS 58610-41-6), also known as (S)-3-aminobutanoic acid hydrochloride, is a non-proteinogenic β-amino acid derivative with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol [1]. Structurally, it differs from the canonical α-amino acid L-alanine by the insertion of an additional methylene (–CH2–) group between the carboxyl and the α-carbon, resulting in a β-amino acid backbone . This backbone extension confers distinct conformational properties and enhances resistance to proteolytic degradation when incorporated into peptides, making it a valuable chiral synthon in peptidomimetic and medicinal chemistry applications .

Stereochemistry (S)-enantiomer with defined optical rotation for stereospecific couplings
Backbone β-Amino acid scaffold providing proteolytic resistance in peptidomimetics
Solubility Hydrochloride salt compatible with standard peptide coupling solvents

L-beta-Homoalanine Hydrochloride: Irreplaceable Specificity


β-Amino acids as a class share the common feature of an extended backbone relative to α-amino acids, yet substitution among different β-amino acid building blocks is not functionally equivalent. L-beta-Homoalanine hydrochloride possesses a specific stereochemical configuration ((S)-enantiomer) and a minimal side chain (methyl group), which together determine the local helical folding propensity and spatial orientation of the resulting β-peptide or α/β-peptide hybrid [1]. Unlike bulkier β-homoamino acids (e.g., β-homophenylalanine or β-homoleucine) that introduce steric constraints, or the opposite (R)-enantiomer that yields distinct dihedral angle preferences, L-beta-homoalanine provides a predictable, modest backbone extension that maintains peptide solubility while subtly modulating secondary structure—factors directly impacting binding affinity outcomes in structure-activity relationship (SAR) studies [2]. Generic substitution with a racemic mixture or an alternative β-amino acid lacking these precise stereoelectronic properties will alter the conformational ensemble and potentially abolish the desired biological interaction [3].

! Racemic mixture lacks stereochemical control and may yield unpredictable conformational preferences.
! (R)-enantiomer introduces opposite dihedral angles, potentially disrupting target binding in SAR studies.
! Bulkier β-homoamino acids (e.g., β-homophenylalanine) alter steric profile and may shift secondary structure.

L-beta-Homoalanine Hydrochloride: Key Evidence


Chiral Purity and Optical Rotation

L-beta-Homoalanine hydrochloride (CAS 58610-41-6) is commercially supplied with a minimum purity specification of ≥98% as determined by HPLC or NMR, and exhibits a specific optical rotation of +21.2° to +22° (c = 0.52–1.0 in H2O) at the sodium D-line . In contrast, the enantiomeric (R)-3-aminobutanoic acid hydrochloride (D-beta-homoalanine hydrochloride) displays an optical rotation of approximately −21° under comparable conditions, and racemic mixtures exhibit near-zero net rotation . The documented specific rotation value serves as a critical identity and enantiopurity verification metric for procurement.

Optical rotation
Head-to-head
+21.2° to +22° (c=0.52-1.0, H₂O, 589 nm) vs. −21° (R-enantiomer) and ~0° (racemate)
Supports enantiomeric identity verification upon receipt
Polarimetry at 20–25°C; Δ ~42° between enantiomers
Chiral purity Optical rotation Enantioselective synthesis Quality control

MHC Class I Binding Affinity Retention

In a direct comparative study of nonapeptide analogues targeting the HLA-B27 class I MHC protein, substitution of the central peptide region with an oligomer containing β-homoalanine residues yielded four out of six analogues with binding affinities similar to the parent viral epitope [1]. Specifically, compounds incorporating β-homoalanine spacers maintained HLA-B2705 allele binding in an in vitro stabilization assay, with only stereochemical variants (R,R,S,S configuration) showing a 5- to 6-fold decrease in affinity [2]. This demonstrates that β-homoalanine, when configured correctly, can replace native α-amino acid sequences without impairing MHC binding—a property not guaranteed for alternative nonpeptidic spacers or β-amino acids with bulkier side chains [3].

MHC-I binding
Head-to-head
Four β-homoalanine-containing analogues retained affinity similar to parent viral epitope; stereochemical mismatch caused 5- to 6-fold decrease
Reported target-binding retention supports peptidomimetic design
In vitro HLA-B2705 stabilization assay
Peptidomimetics MHC binding T-cell epitope β-amino acid

Melting Point: Identity Verification

L-beta-Homoalanine hydrochloride exhibits a reported melting point range of 129–131°C under standard atmospheric pressure . The enantiomeric D-beta-homoalanine hydrochloride is expected to display an identical melting point range due to crystal packing symmetry, whereas the racemic mixture (DL-beta-homoalanine hydrochloride) typically exhibits a distinct melting point due to the formation of a racemic compound or conglomerate with different solid-state packing [1]. This thermal property provides a rapid, low-cost orthogonal identity verification method upon material receipt.

Melting point
Class-level
129–131°C; identical for D-enantiomer, distinct for racemate (expected)
Orthogonal identity check when combined with optical rotation
Racemate melting point data to verify
Melting point Solid-state characterization Identity testing Quality assurance

Organic Solvent Solubility Advantage

L-beta-Homoalanine hydrochloride is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . In contrast, the parent zwitterionic α-amino acid L-alanine exhibits negligible solubility in nonpolar organic solvents such as chloroform and dichloromethane, requiring aqueous or strongly polar media for dissolution [1]. The hydrochloride salt form of the β-amino acid enhances solubility in organic reaction media, enabling homogeneous coupling conditions in peptide synthesis without aqueous workarounds.

Solubility
Reported
Soluble in CHCl₃, CH₂Cl₂, EtOAc, DMSO, acetone vs. negligible for L-alanine in nonpolar media
Supports direct use in organic peptide coupling protocols
Hydrochloride salt form advantage
Solubility Formulation Organic synthesis Reaction medium

L-beta-Homoalanine Hydrochloride: Application Scenarios


Protease-Resistant Peptidomimetic Design

L-beta-Homoalanine hydrochloride is optimally employed in the solid-phase synthesis of β-peptides and α/β-peptide hybrids where enhanced resistance to proteolytic degradation is required. The extended backbone (β-amino acid structure) confers stability against common serine and cysteine proteases that cleave α-peptide bonds, while the methyl side chain maintains minimal steric bulk to preserve target binding interactions [1]. This application is directly supported by MHC binding studies demonstrating that β-homoalanine incorporation does not impair target protein recognition [2].

Chiral Pharmaceutical Intermediate Synthesis

As a chiral β-amino acid building block with a defined (S)-configuration, L-beta-Homoalanine hydrochloride serves as a key intermediate in the asymmetric synthesis of pharmaceutical compounds requiring a β-amino acid moiety. Its commercial availability at ≥98% purity with verified optical rotation (+21.2° to +22°) ensures batch-to-batch consistency for cGMP and research-grade synthetic campaigns . Specific applications include the preparation of HBV therapeutic candidates as documented in the literature .

Epitope Engineering SAR Studies

This compound is particularly well-suited for systematic SAR investigations where the incremental effect of backbone homologation on peptide-receptor interactions is being probed. The minimal side chain (methyl) eliminates confounding steric or electronic effects, allowing researchers to isolate the contribution of backbone extension to binding thermodynamics and conformational preferences [3]. The MHC class I binding data provide a validated benchmark for such studies [2].

Application
Selection Property
Validation Focus
β-Peptide / α/β-peptide hybrid synthesis
Proteolytic resistance conferred by β-backbone
Target binding retention after β-amino acid incorporation
Chiral β-amino acid building block supply
(S)-enantiomer with verified optical rotation and purity
Batch-to-batch stereochemical consistency in synthesis
Backbone homologation SAR studies
Minimal methyl side chain for isolating backbone effects
Thermodynamic binding profile of β-peptide analogues

Technical Documentation Hub

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